Cas no 79418-41-0 (3-Amino-7-hydroxy-2H-chromen-2-one)

3-Amino-7-hydroxy-2H-chromen-2-one structure
79418-41-0 structure
Nombre del producto:3-Amino-7-hydroxy-2H-chromen-2-one
Número CAS:79418-41-0
MF:C9H7NO3
Megavatios:177.156782388687
MDL:MFCD19441226
CID:1005099
PubChem ID:57345854

3-Amino-7-hydroxy-2H-chromen-2-one Propiedades químicas y físicas

Nombre e identificación

    • 3-Amino-7-hydroxy-2H-chromen-2-one
    • 3-amino-7-hydroxychromen-2-one
    • 3-Amino-7-hydroxycoumarin
    • 3-Amino-7-hydroxycoumarin [3-Aminoumbelliferone]
    • 3-amino-7-hydroxy-2H-1-benzopyran-2-one
    • AK-48511
    • ANW-48158
    • BR-48511
    • CTK8B5262
    • FT-0660500
    • KB-234675
    • RQFHTIQNYJDJAH-UHFFFAOYSA-N
    • 3-amino-7-hydroxy-chromen-2-one
    • FCH1133669
    • ST2404894
    • AX8211957
    • W8495
    • 10.14272/RQFHTIQNYJDJAH-UHFFFAOYSA-N
    • doi:10.14272/RQFHTIQNYJDJAH-UHFFFAOYSA-N
    • 3-Amino-7-hydroxy-2H-1-benzopyran-2-one (ACI)
    • Umbelliferone, 3-amino- (6CI)
    • SCHEMBL1607902
    • DTXSID30720986
    • AKOS015919521
    • A23172
    • 79418-41-0
    • AS-61699
    • FT-0688562
    • O10941
    • MFCD19441226
    • DB-026996
    • MDL: MFCD19441226
    • Renchi: 1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2
    • Clave inchi: RQFHTIQNYJDJAH-UHFFFAOYSA-N
    • Sonrisas: O=C1C(N)=CC2C(=CC(=CC=2)O)O1

Atributos calculados

  • Calidad precisa: 177.042593085g/mol
  • Masa isotópica única: 177.042593085g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 0
  • Complejidad: 262
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.1
  • Superficie del Polo topológico: 72.6

Propiedades experimentales

  • Denso: 1.463±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: >260 ºC
  • Disolución: Slightly soluble (4.6 g/l) (25 º C),

3-Amino-7-hydroxy-2H-chromen-2-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1043730-100mg
3-Amino-7-hydroxy-2H-chromen-2-one
79418-41-0 98%
100mg
¥2240.00 2024-07-28
abcr
AB484968-250 mg
3-Amino-7-hydroxy-2H-chromen-2-one
79418-41-0
250MG
€965.90 2023-04-20
Fluorochem
092515-1g
3-Amino-7-hydroxy-2H-chromen-2-one
79418-41-0 95%
1g
£382.00 2022-03-01
Cooke Chemical
BD8869431-100mg
3-Amino-7-hydroxy-2H-chromen-2-one
79418-41-0 95+%
100mg
RMB 4489.60 2025-02-21
Alichem
A449042503-10g
3-Amino-7-hydroxy-2H-chromen-2-one
79418-41-0 95%
10g
$1750.35 2023-09-01
Chemenu
CM126124-100mg
3-amino-7-hydroxy-2H-chromen-2-one
79418-41-0 95%
100mg
$74 2024-07-23
Alichem
A449042503-5g
3-Amino-7-hydroxy-2H-chromen-2-one
79418-41-0 95%
5g
$1133.22 2023-09-01
TRC
A294030-100mg
3-Amino-7-hydroxy-2H-chromen-2-one
79418-41-0
100mg
$ 415.00 2022-06-08
Chemenu
CM126124-5g
3-amino-7-hydroxy-2H-chromen-2-one
79418-41-0 95%
5g
$935 2021-08-05
Chemenu
CM126124-10g
3-amino-7-hydroxy-2H-chromen-2-one
79418-41-0 95%
10g
$1403 2021-08-05

3-Amino-7-hydroxy-2H-chromen-2-one Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 5 - 6
Referencia
A Highly Sensitive Fluorescence Probe for Fast Thiol-Quantification Assay of Glutathione Reductase
Yi, Long; Li, Heyang; Sun, Lu; Liu, Liangliang; Zhang, Caihong; et al, Angewandte Chemie, 2009, 48(22), 4034-4037

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  8 h, reflux
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 5 - 6, 0 °C
Referencia
A colorimetric and "turn-on" fluorescent chemosensor for Zn(II) based on coumarin Shiff-base derivative
Li, He-yang; Gao, Shuang; Xi, Zhen, Inorganic Chemistry Communications, 2009, 12(4), 300-303

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: 1-Methylpiperazine ,  Ammonium chloride Solvents: Acetone ,  Water ;  9 h, reflux
Referencia
Synthesis of 3-aminochromenes: the Zincke reaction revisited
Costa, Marta ; Rodrigues, Ana I.; Proenca, Fernanda, Tetrahedron, 2014, 70(33), 4869-4875

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5 - 6
Referencia
Highly efficient catalytic performance on CuAAC reaction by polymer-like supramolecular self-assemblies-Cu(I) in aqueous solution
Deng, Bin ; Yang, Jing ; Guo, Mengbi ; Yang, Rui, Applied Organometallic Chemistry, 2022, 36(6),

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ;  reflux
Referencia
Design and synthesis of 3-benzylaminocoumarin-7-O-sulfamate derivatives as steroid sulfatase inhibitors
Hng, Yue; Lin, Mei-Hsiang; Lin, Tzung-Sheng; Liu, I-Chen; Lin, I-Chun; et al, Bioorganic Chemistry, 2020, 96,

Synthetic Routes 6

Condiciones de reacción
Referencia
Discovery two potent and new inhibitors of 15-lipoxygenase: (E)-3-((3,4-dihydroxybenzylidene) amino)-7-hydroxy-2H-chromen-2-one and (E)-O-(4-(((7-hydroxy-2-oxo-2H-chromen-3-yl) imino)methine) phenyl)dimethylcarbamothioate
Nunez, Carolina; Morales, Nicole; Garcia-Beltran, Olimpo; Mascayano, Carolina; Fierro, Angelica, Medicinal Chemistry Research, 2017, 26(11), 2707-2717

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ;  1 atm, cooled
Referencia
Defining a minimum pharmacophore for simocyclinone D8 disruption of DNA gyrase binding to DNA
Gaskell, Lauren M.; Nguyen, Thuy; Ellis, Keith C., Medicinal Chemistry Research, 2014, 23(8), 3632-3643

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  150 min, reflux
1.2 Reagents: Water ;  pH 4.5, 0 °C
Referencia
Mild and highly efficient deacetylation of acetamido and acetoxy coumarins: A convenient and expeditious synthesis of substituted 3-aminocoumarins
Krajnakova, Jana; Joniak, Jakub; Putala, Martin ; Gorova, Renata; Jurdakova, Helena; et al, Synthetic Communications, 2021, 51(21), 3277-3291

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5 - 6
Referencia
A novel highly selective colorimetric sensor for Ni(II) ion using coumarin derivatives
Jiang, Jinqiang; Gou, Chao; Luo, Jing; Yi, Chenglin; Liu, Xiaoya, Inorganic Chemistry Communications, 2012, 15, 12-15

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  6 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ;  1 h, reflux
Referencia
Synthesis and properties of Cu2+ fluorescence probe based on coumarin-imine
Wang, Jianhong; Guo, Xinling; Zhao, Huijun; Luo, Zhaoyang; Hou, Xufeng; et al, Huaxue Yanjiu, 2014, 25(4), 345-348

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  2 h, rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6, cooled
Referencia
Synthesis of coumarin-Schiff base compounds and metal ion recognition performances of the products
Wang, Ling-yun; Ye, De-cheng; Cao, De-rong, Huanan Ligong Daxue Xuebao, 2012, 40(5), 46-51

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, rt → reflux; reflux → rt
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ;  1 h, 0 °C → reflux; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 5, 0 °C
Referencia
"Turn-on" fluorescence probe integrated polymer nanoparticles for sensing biological thiol molecules
Ang, Chung Yen; Tan, Si Yu; Lu, Yunpeng; Bai, Linyi; Li, Menghuan; et al, Scientific Reports, 2014, 4,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  reflux
Referencia
Novel synthesis and cytotoxic activity of some chromeno[3,4-b]pyrrol-4(3H)-ones
Soman, S. S.; Thaker, T. H.; Rajput, R. A., Chemistry of Heterocyclic Compounds (New York, 2011, 46(12), 1514-1519

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Acetic anhydride ,  Sodium acetate ,  Hydrochloric acid Solvents: Ethanol
Referencia
Orchestration of dual cyclization processes and dual quenching mechanisms for enhanced selectivity and drastic fluorescence turn-on detection of cysteine
Tong, Hongjuan; Zhao, Jianhong; Li, Xiangmin; Zhang, Yajun; Ma, Shengnan; et al, Chemical Communications (Cambridge, 2017, 53(25), 3583-3586

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Acetic anhydride ,  Hydrogen iodide Solvents: Water ;  5 h, 110 °C
Referencia
Tyrosine-like condensed derivatives as tyrosinase inhibitors
Matos, Maria Joao; Santana, Lourdes; Uriarte, Eugenio; Serra, Silvia; Corda, Marcella; et al, Journal of Pharmacy and Pharmacology, 2012, 64(5), 742-746

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  reflux
Referencia
Coumarin-based fluorescent probe for the detection of glutathione and nitroreductase
Tian, Xue ; Kumawat, Lokesh K.; Bull, Steven D. ; Elmes, Robert B. P. ; Wu, Luling; et al, Tetrahedron, 2021, 82,

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referencia
Coumarin derivatives containing Schiff base and ester mesogenic core: Synthesis, mesomorphic behaviour and DFT calculations
Katariya, Kanubhai D.; Soni, Rina ; Nakum, Kiran J.; Soman, Shubhangi S. ; Hagaar, Mohamed, Journal of Molecular Structure, 2022, 1262,

Synthetic Routes 18

Condiciones de reacción
1.1 Catalysts: Trifluoroacetic acid Solvents: Chloroform ;  3 h, rt
Referencia
Hydrolysis-free synthesis of 3-aminocoumarins
Kudale, Amit A.; Kendall, Jamie; Warford, C. Chad; Wilkins, Natasha D.; Bodwell, Graham J., Tetrahedron Letters, 2007, 48(29), 5077-5080

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referencia
Synthesis and mesomorphic properties of coumarin derivatives with chalcone and imine linkages
Durgapal, Sunil Dutt; Soni, Rina; Soman, Shubhangi S.; Prajapati, A. K., Journal of Molecular Liquids, 2020, 297,

3-Amino-7-hydroxy-2H-chromen-2-one Raw materials

3-Amino-7-hydroxy-2H-chromen-2-one Preparation Products

3-Amino-7-hydroxy-2H-chromen-2-one Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:79418-41-0)3-Amino-7-hydroxy-2H-chromen-2-one
A23172
Pureza:99%
Cantidad:250mg
Precio ($):249.0